Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C11H20N2O3. This compound is part of the azaspiroheptane family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, providing the compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable azaspiroheptane precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack this functional group, thereby offering different chemical and biological properties .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
JIDGHBGXDMQQFD-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O |
Origin of Product |
United States |
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